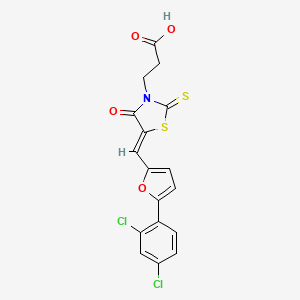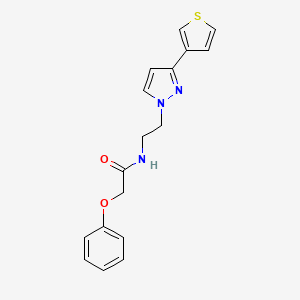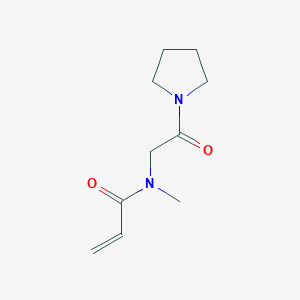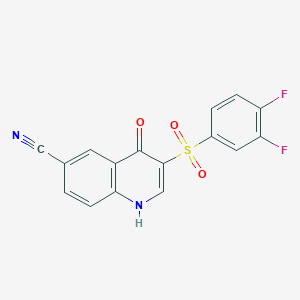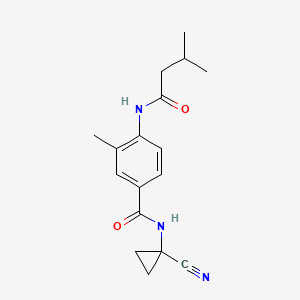
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of the inhibitory neurotransmitter GABA in the brain, and inhibition of this enzyme leads to increased GABA levels, resulting in anticonvulsant and anxiolytic effects.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide involves the inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and increased levels of GABA can lead to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
In addition to its anticonvulsant and anxiolytic effects, N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide can increase the levels of the endogenous GABA receptor modulator, 3-hydroxypropionic acid, which may contribute to its therapeutic effects. Additionally, N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of neuroinflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide in lab experiments is its selectivity for GABA-AT, which allows for the specific modulation of GABA levels without affecting other neurotransmitters. However, one limitation is that N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide. One area of interest is the development of more potent and selective GABA-AT inhibitors, which may have improved therapeutic efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide, as well as its potential for the treatment of other neurological and psychiatric disorders. Finally, research on the long-term effects and potential toxicity of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide is needed to fully evaluate its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide involves several steps, including the reaction of 3-methyl-4-aminobenzoic acid with 3-methylbutanoyl chloride to form the corresponding amide, followed by the reaction of the amide with cyanocyclopropane in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Preclinical studies have demonstrated that N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has anticonvulsant and anxiolytic effects in animal models, and clinical trials have shown promising results in the treatment of cocaine addiction.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)8-15(21)19-14-5-4-13(9-12(14)3)16(22)20-17(10-18)6-7-17/h4-5,9,11H,6-8H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBPHPKYENTIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2(CC2)C#N)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635949.png)
![{4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-ethoxyphenyl)methanone](/img/structure/B2635950.png)

![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)
![Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2635954.png)
![N-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2635957.png)
